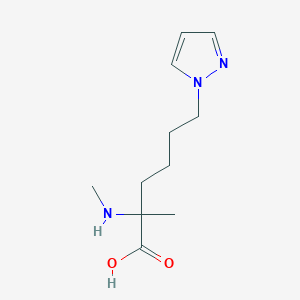
2-Methyl-2-(methylamino)-6-(1h-pyrazol-1-yl)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(methylamino)-6-(1h-pyrazol-1-yl)hexanoic acid is an organic compound with the molecular formula C10H18N2O2 This compound is characterized by the presence of a pyrazole ring, a methylamino group, and a hexanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(methylamino)-6-(1h-pyrazol-1-yl)hexanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a pyrazole derivative followed by the introduction of the methylamino group and subsequent carboxylation to form the hexanoic acid chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
2-Methyl-2-(methylamino)-6-(1h-pyrazol-1-yl)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
2-Methyl-2-(methylamino)-6-(1h-pyrazol-1-yl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-2-(methylamino)-6-(1h-pyrazol-1-yl)hexanoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The methylamino group can form hydrogen bonds with target molecules, influencing their function. The hexanoic acid chain can enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid
- 2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoic acid
Uniqueness
2-Methyl-2-(methylamino)-6-(1h-pyrazol-1-yl)hexanoic acid is unique due to its longer hexanoic acid chain, which can influence its chemical properties and interactions compared to similar compounds with shorter chains. This structural difference can result in distinct biological activities and applications.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
2-methyl-2-(methylamino)-6-pyrazol-1-ylhexanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-11(12-2,10(15)16)6-3-4-8-14-9-5-7-13-14/h5,7,9,12H,3-4,6,8H2,1-2H3,(H,15,16) |
InChIキー |
UVARJECGJCHKGI-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCN1C=CC=N1)(C(=O)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


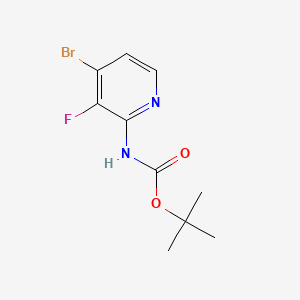
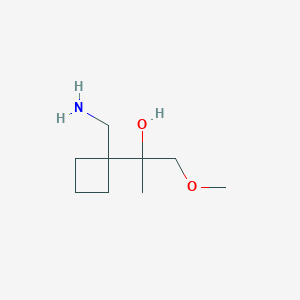
![5,5-dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B13493990.png)
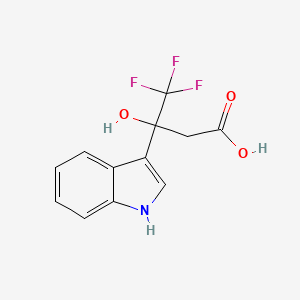
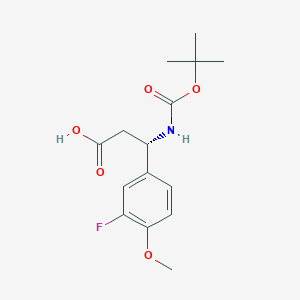

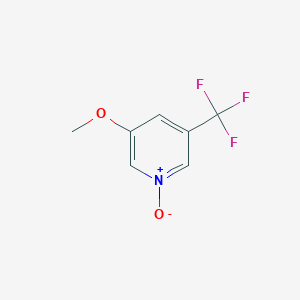
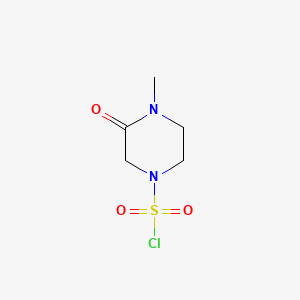
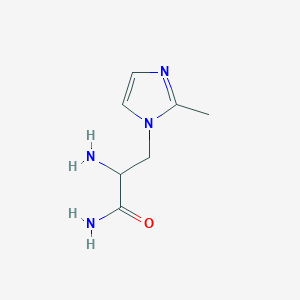
![4-amino-N,N-diethyl-4'-methoxy-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13494028.png)
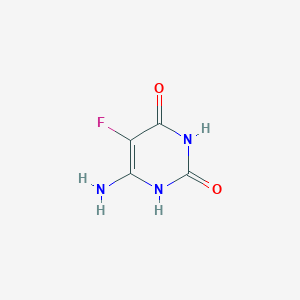
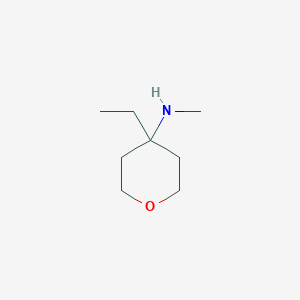
![3-[3-(Prop-2-enamido)phenyl]propanoic acid](/img/structure/B13494039.png)
![(2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B13494045.png)
